molecular formula C8H5F3O3S B015630 4-(Trifluoromethylsulfonyl)benzaldehyde CAS No. 650-89-5

4-(Trifluoromethylsulfonyl)benzaldehyde

Cat. No. B015630
CAS RN: 650-89-5
M. Wt: 238.19 g/mol
InChI Key: PQZFIZUQWVOSSF-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)benzaldehyde (TMSB) is an organosulfur compound that is widely used in organic synthesis, biochemistry, and pharmaceuticals. It is a versatile reagent that can be used to synthesize a variety of organic compounds, including simple aliphatic and aromatic compounds, as well as complex natural products and pharmaceuticals. It is also used as a catalyst in various chemical reactions, such as the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, TMSB has been used for the preparation of biologically active compounds and as a reactant in various synthetic organic chemistry reactions.

Scientific Research Applications

  • Catalytic Asymmetric Synthesis : A chiral triaminosulfonium salt catalyzes the trifluoromethylation of benzaldehyde derivatives, including 4-(Trifluoromethylsulfonyl)benzaldehyde, demonstrating its utility in asymmetric synthesis (Kuroki & Iseki, 1999).

  • Oxidation of Alcohols : Sulfated Ti-SBA-15 catalysts facilitate the conversion of benzyl alcohol to benzaldehyde, showing potential applications in various industrial processes (Sharma, Soni, & Dalai, 2012).

  • Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde enhance the purity of products in solid phase organic synthesis (Swayze, 1997).

  • Synthesis of Labeled Compounds : A method for synthesizing functionalized 2H and 13C labeled benzaldehydes offers applications in the production of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

  • Radiochemical Synthesis : Reductive etherification of 4-[18F]fluoro-benzaldehyde with decaborane enables the synthesis of various 4-[18F]fluoro-benzyl ethers, useful in radiochemistry (Funke et al., 2006).

  • Theoretical Investigations in Organometallic Chemistry : Studies on the reactivity of the sulfur center in rhodium-bound benzaldehyde thiosemicarbazones towards molecular oxygen reveal insights into the oxidative properties of metal complexes (Seth & Bhattacharya, 2011).

  • Catalysis and Green Chemistry : NiFe2O4 nanoparticles have been shown to effectively convert benzyl alcohol to benzaldehyde under mild conditions, highlighting their potential as reusable catalysts in green chemistry applications (Iraqui, Kashyap, & Rashid, 2020).

  • Solubility Studies : Research on the solubility of 4-(methylsulfonyl)benzaldehyde in various solvent mixtures provides crucial data for the efficient use of these compounds in chemical processes (Li et al., 2017).

  • Novel Synthetic Methods : Innovative methods for synthesizing phenylacetic esters starting from benzaldehyde derivatives have been developed, which could be applied to this compound (Ogura, Itō, & Tsughihashi, 1979).

  • Fluorinated Polymer Synthesis : The synthesis and characterization of fluorinated microporous polyaminals demonstrate applications in gas adsorption and material science (Li, Zhang, & Wang, 2016).

Safety and Hazards

4-(Trifluoromethylsulfonyl)benzaldehyde may be harmful if swallowed and can cause skin and eye irritation . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

4-(trifluoromethylsulfonyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZFIZUQWVOSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400299
Record name 4-(trifluoromethylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

650-89-5
Record name 4-(trifluoromethylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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